2-Naphthol-6,8-disulfonic acid

Azo Dye Synthesis Color Chemistry Textile Dyeing

2-Naphthol-6,8-disulfonic acid (G Acid) is the definitive coupling component for yellow to yellowish-red azo dyes (e.g., Acid Scarlet 3R, Ponceau 4R) and the sole viable precursor for gamma acid production. Unlike R acid isomers, its 6,8-substitution pattern delivers predictable yellow-shifted chromophores essential for color-critical applications. Commercial G Salt is specified to contain ≤1.0% R-Salt impurity, ensuring batch-to-batch consistency in high-value textile, automotive, and consumer-goods dyeing. Procure the correct isomer—substitution is not an option.

Molecular Formula C10H8O7S2
Molecular Weight 304.3 g/mol
CAS No. 118-32-1
Cat. No. B091816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthol-6,8-disulfonic acid
CAS118-32-1
Molecular FormulaC10H8O7S2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)O
InChIInChI=1S/C10H8O7S2/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
InChIKeyDOBIZWYVJFIYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthol-6,8-disulfonic Acid (CAS 118-32-1): A Foundational Coupling Component for Azo Dye Synthesis


2-Naphthol-6,8-disulfonic acid (CAS 118-32-1), also known as 7-hydroxy-1,3-naphthalenedisulfonic acid or G acid, is an aromatic sulfonic acid that serves as a critical coupling component in the synthesis of azo dyes and pigments . It is characterized by two sulfonic acid groups at the 6- and 8-positions of the naphthalene ring, which impart high water solubility and reactivity toward diazonium salts [1]. The compound is commercially available as the free acid or as its dipotassium salt (G salt, CAS 842-18-2), both of which are white to off-white crystalline solids freely soluble in water [2]. Its primary industrial utility lies in the production of acid dyes such as Acid Scarlet 3R, Acid Red 114, and Ponceau 4R, as well as in the preparation of downstream intermediates like gamma acid (2-amino-8-naphthol-6-sulfonic acid) [3].

Why 2-Naphthol-6,8-disulfonic Acid Cannot Be Substituted by Other Naphthalene Sulfonic Acids


The sulfonation pattern of naphthol derivatives dictates both the hue of the resulting azo dye and the feasibility of downstream transformations. Substituting 2-naphthol-6,8-disulfonic acid with a closely related analog—such as 2-naphthol-3,6-disulfonic acid (R acid) or 2-naphthol-6-sulfonic acid (Schaeffer's acid)—fundamentally alters the chromophoric properties and reactivity of the final product [1]. Specifically, dyes derived from R acid exhibit red to dark-red tints, whereas those derived from G acid produce yellow to yellowish-red hues, a consequence of the differing electronic environments imposed by the sulfonic acid group positions [2]. Moreover, the 6,8-substitution pattern is uniquely essential for the subsequent ammonolysis and alkali fusion steps required to synthesize gamma acid, a critical intermediate for high-performance wool and cotton dyes . These compound-specific characteristics preclude simple interchangeability and necessitate rigorous sourcing of the correct isomer for any given dye synthesis route.

Quantitative Evidence for Selecting 2-Naphthol-6,8-disulfonic Acid Over Closest Analogs


Comparative Dye Shade: G Acid Yields Yellow Dyes vs. R Acid's Red Dyes

In azo dye synthesis, the sulfonic acid substitution pattern on the naphthol ring directly determines the hue of the final dye. When reacted with the same diazonium salt, 2-naphthol-6,8-disulfonic acid (G acid) yields yellow dyes, whereas its isomer 2-naphthol-3,6-disulfonic acid (R acid) yields red dyes [1]. This fundamental difference is reflected in the historical nomenclature where 'G' stands for 'gelb' (German for yellow) and 'R' for 'rot' (red). This is a qualitative but definitive differentiation observed consistently across multiple diazonium coupling partners [2].

Azo Dye Synthesis Color Chemistry Textile Dyeing

Synthetic Yield Advantage: G Acid Production Outperforms R Acid Under Optimal Conditions

In the industrial sulfonation of β-naphthol, the yield of 2-naphthol-6,8-disulfonic acid (G acid) can be optimized to exceed that of its 3,6-isomer. Under carefully controlled temperature conditions (not exceeding 30-35°C with a larger excess of sulfuric acid), the process yields approximately 160 g of G-salt (as the acid potassium salt) from 142 g of β-naphthol, compared to approximately 145 g of R-salt under its respective optimal conditions [1]. This represents a ~10% higher mass yield for the G-acid derivative. Furthermore, G acid can be isolated as the sole major product in concentrated sulfuric acid at 25°C, as confirmed by 13C NMR analysis [2].

Process Chemistry Sulfonation Yield Industrial Synthesis

Downstream Versatility: G Acid as the Exclusive Precursor to Gamma Acid

2-Naphthol-6,8-disulfonic acid is the mandatory starting material for the commercial production of gamma acid (2-amino-8-naphthol-6-sulfonic acid), a high-value intermediate used extensively in the synthesis of black azo dyes for wool and cotton [1]. The synthetic route involves ammonolysis of G salt followed by alkali fusion, a transformation that is structurally impossible for the isomeric R acid (2-naphthol-3,6-disulfonic acid) due to the differing positions of the sulfonic acid groups . Gamma acid commands a significantly higher market price than G acid itself, and its production is governed by manufacturing conventions among major dye intermediate producers [2].

Dye Intermediate Gamma Acid Synthesis Value-Added Derivatives

Purity Profile: Commercial G Salt Contains ≤1.0% R-Salt Impurity

Commercial grade 2-naphthol-6,8-disulfonic acid dipotassium salt (G Salt) is specified to contain no more than 1.0% of the isomeric R-Salt (2-naphthol-3,6-disulfonic acid) as an impurity [1]. This low cross-contamination threshold is critical because even minor amounts of R acid can shift the hue of the final azo dye and alter its tinctorial properties. The ability to supply G Salt with this level of isomeric purity is a direct consequence of the differential solubility of potassium salts: the potassium salt of G acid is moderately soluble in cold water and precipitates in potassium chloride solutions, whereas the corresponding R acid sodium salt behaves differently, enabling effective separation during manufacturing [2].

Quality Control Dye Intermediate Purity Procurement Specification

Mechanistic Differentiation: Smaller Kinetic Isotope Effect in Diazo Coupling Compared to 1-Naphthol-3-sulfonic Acid

In a comparative study of diazo coupling kinetics, the reaction of 4-chlorodiazobenzene with 2-naphthol-6,8-disulfonic acid exhibited a smaller kinetic isotope effect (kH/kD) than the analogous reaction with 1-naphthol-3-sulfonic acid, which showed kH/kD = 3.1 [1]. This difference is attributed to variations in the rate constant of the reverse reaction (k-1) of the first coupling step, influenced by the steric environment around the reactive site [2]. The smaller isotope effect for the 6,8-disulfonic acid derivative suggests a less rate-limiting proton transfer step, which may correlate with faster overall coupling kinetics under certain conditions, though direct rate constant comparisons are not provided in the available abstract.

Reaction Kinetics Mechanistic Studies Diazo Coupling

Solubility-Based Separation: Differential Salt Solubility Enables Isomer Purification

The purification of 2-naphthol-6,8-disulfonic acid from mixtures containing Schaeffer's acid (2-naphthol-6-sulfonic acid) and R acid (2-naphthol-3,6-disulfonic acid) exploits the distinct solubility profiles of their respective alkali salts. The sodium salt of Schaeffer's acid has the lowest solubility in cold water, while the sodium salt of R acid is much more soluble but precipitates upon addition of relatively small amounts of sodium chloride. In contrast, the sodium salt of G acid remains soluble even in highly concentrated salt solutions, but its potassium salt is only moderately soluble in cold water and precipitates in potassium chloride solutions [1]. This differential solubility enables the industrial separation of G acid as the dipotassium salt with high purity, as reflected in the low R-Salt impurity specification (≤1.0%) discussed previously [2].

Downstream Processing Purification Industrial Separation

Optimal Application Scenarios for 2-Naphthol-6,8-disulfonic Acid Based on Quantitative Evidence


Synthesis of Yellow to Yellowish-Red Azo Dyes for Textiles and Leather

When the target dye formulation requires a yellow, orange, or yellowish-red shade, 2-naphthol-6,8-disulfonic acid is the unequivocal coupling component of choice. As demonstrated in Section 3, dyes derived from this compound exhibit yellow to yellowish-red hues, in stark contrast to the red and dark-red tones produced by its isomer R acid [1]. Specific commercial dyes synthesized using G acid include Acid Scarlet 3R (C.I. Acid Red 18), Acid Red 114 (C.I. Acid Red 114), and Ponceau 4R, all of which are widely employed for dyeing wool, silk, nylon, and leather [2]. The λmax values for these dyes (e.g., ~506 nm for Acid Scarlet 3R; 513-517 nm for Acid Red 114) fall within the yellow-red region of the visible spectrum, confirming the hue expectation .

Production of Gamma Acid for High-Performance Black Azo Dyes

For manufacturers producing gamma acid (2-amino-8-naphthol-6-sulfonic acid), 2-naphthol-6,8-disulfonic acid is the sole viable precursor. The synthetic route from G salt via ammonolysis and alkali fusion is structurally impossible with any other naphthol sulfonic acid isomer [3]. Gamma acid is a critical intermediate in the synthesis of black azo dyes used for cotton and wool, and its production is governed by industry conventions that reflect its high commercial value . Procurement of high-purity G acid (or G salt) is therefore mandatory for any facility engaged in gamma acid manufacturing.

Quality-Sensitive Dye Formulations Requiring Low Isomeric Impurity

In applications where batch-to-batch color consistency is paramount—such as in the dyeing of high-value textiles, automotive fabrics, or color-critical consumer goods—the use of 2-naphthol-6,8-disulfonic acid with a defined low isomeric impurity profile is essential. Commercial G Salt is routinely specified to contain ≤1.0% R-Salt impurity, a threshold that minimizes off-shade effects [4]. This level of purity is achievable due to the differential solubility of potassium salts, which enables effective separation during manufacturing [5]. Procurement of G acid meeting this specification ensures reliable, reproducible dyeing outcomes.

Research and Development of Novel Azo Dyes with Tailored Chromophores

In an academic or industrial R&D setting focused on developing new azo dyes with specific absorption maxima, 2-naphthol-6,8-disulfonic acid offers a predictable and well-characterized coupling component. Its distinct substitution pattern yields yellow-shifted chromophores compared to R acid, providing a clear design parameter for achieving target hues [1]. Furthermore, its reaction kinetics, as evidenced by the kinetic isotope effect studies, provide a mechanistic foundation for optimizing coupling conditions and improving synthetic efficiency [6]. Researchers seeking to create novel dyes with yellow to orange shades will find G acid an indispensable building block.

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